molecular formula C29H22N2O3S B15039815 4-[(E)-{2-[(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B15039815
M. Wt: 478.6 g/mol
InChI Key: CDFISHZJMCYBDV-UXHLAJHPSA-N
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Description

4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound featuring a fluorenyl group, an acetamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps:

    Formation of the Fluorenyl Sulfanyl Acetamide: This step involves the reaction of 9H-fluorene with a sulfanyl acetamide precursor under controlled conditions.

    Imination Reaction: The fluorenyl sulfanyl acetamide is then subjected to imination, forming the imino intermediate.

    Esterification: The final step involves the esterification of the imino intermediate with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and benzoate derivatives.

Scientific Research Applications

4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially leading to changes in cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene: Shares the fluorenyl group but lacks the acetamido and benzoate functionalities.

    Benzoic Acid Derivatives: Similar ester functionalities but different core structures.

Uniqueness

4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its combination of fluorenyl, acetamido, and benzoate groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C29H22N2O3S

Molecular Weight

478.6 g/mol

IUPAC Name

[4-[(E)-[[2-(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H22N2O3S/c32-27(19-35-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28)31-30-18-20-14-16-22(17-15-20)34-29(33)21-8-2-1-3-9-21/h1-18,28H,19H2,(H,31,32)/b30-18+

InChI Key

CDFISHZJMCYBDV-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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